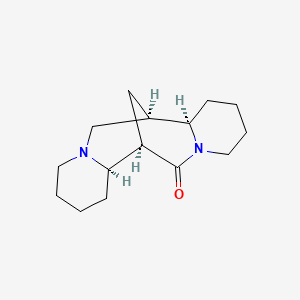
d-17-Oxosparteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
d-17-Oxosparteine: is a quinolizidine alkaloid, a class of compounds known for their presence in various leguminous plants. These alkaloids are characterized by their tetracyclic structure and are often found in plants like lupins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of d-17-Oxosparteine typically involves the oxidation of sparteine. One common method includes the use of acid permanganate for the cold oxidation of sparteine . Another approach involves the use of thioredoxin-mediated activation of enzymes in chloroplasts, which facilitates the conversion of cadaverine to 17-oxosparteine .
Industrial Production Methods: Industrial production of this compound is less common and primarily focuses on the extraction from natural sources, such as lupins. The process involves isolating the compound from plant tissues using various chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: d-17-Oxosparteine undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Acid permanganate is commonly used for the oxidation of sparteine to produce this compound.
Reduction: Specific reducing agents can be used to convert this compound back to its reduced forms.
Substitution: Various nucleophiles can be introduced to the molecule under appropriate conditions to yield substituted derivatives.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
d-17-Oxosparteine has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry: In chemistry, this compound is used as a model compound for studying the biosynthesis of quinolizidine alkaloids. It helps in understanding the enzymatic pathways and mechanisms involved in the formation of these complex molecules .
Biology: In biological research, this compound is studied for its role in plant defense mechanisms. It is known to deter herbivores due to its toxic properties, making it a subject of interest in ecological studies .
Medicine: Although not widely used in medicine, this compound’s structure and properties make it a potential candidate for drug development. Its interactions with various biological targets are being explored for therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of certain chemicals and as a precursor for synthesizing other valuable compounds .
Mecanismo De Acción
The mechanism of action of d-17-Oxosparteine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes and receptors, which are crucial for various biological processes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may involve the modulation of neurotransmitter systems and other cellular pathways .
Comparación Con Compuestos Similares
d-17-Oxosparteine is unique among quinolizidine alkaloids due to its specific structure and properties. Similar compounds include:
Sparteine: A closely related alkaloid with a similar tetracyclic structure but different functional groups.
Lupanine: Another quinolizidine alkaloid with distinct biological activities.
5,6-Dehydrolupanine: A derivative of lupanine with additional double bonds
Propiedades
Número CAS |
29882-72-2 |
|---|---|
Fórmula molecular |
C15H24N2O |
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
(1R,2R,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-8-one |
InChI |
InChI=1S/C15H24N2O/c18-15-12-9-11(13-5-2-4-8-17(13)15)10-16-7-3-1-6-14(12)16/h11-14H,1-10H2/t11-,12-,13-,14-/m1/s1 |
Clave InChI |
YQMWQSMYVPLYDI-AAVRWANBSA-N |
SMILES isomérico |
C1CCN2C[C@H]3C[C@H]([C@H]2C1)C(=O)N4[C@@H]3CCCC4 |
SMILES canónico |
C1CCN2CC3CC(C2C1)C(=O)N4C3CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



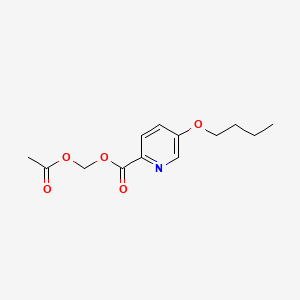
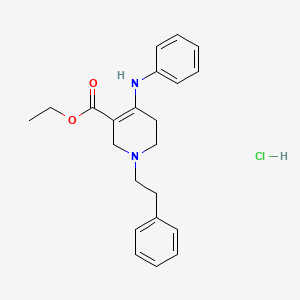
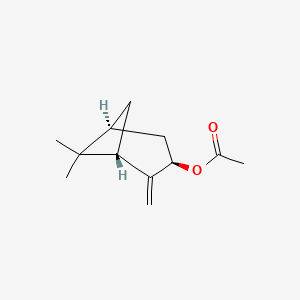
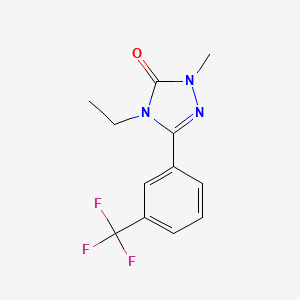
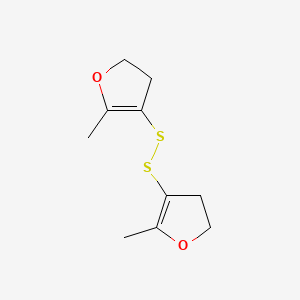
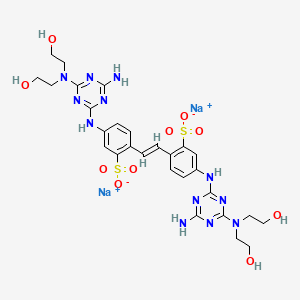
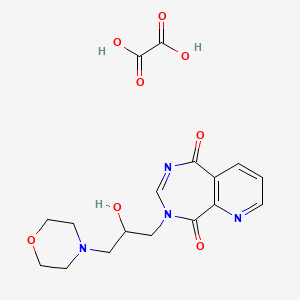
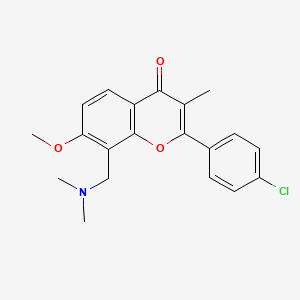



![2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-](/img/structure/B12754659.png)

